![molecular formula C14H12FN3O2S B2857663 Methyl 2-(3-(4-fluorophenyl)thioureido)nicotinate CAS No. 702667-52-5](/img/structure/B2857663.png)
Methyl 2-(3-(4-fluorophenyl)thioureido)nicotinate
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Overview
Description
Scientific Research Applications
Anticancer Activity
“Methyl 2-(3-(4-fluorophenyl)thioureido)nicotinate” and similar compounds have been studied for their potential anticancer activity . These compounds have been designed against protein tyrosine phosphatase 1B (PTP1B) active site, synthesized, and evaluated for in vitro anticancer activity against different cancer cell lines .
Anti-inflammatory Activity
Thiourea derivatives, which include “Methyl 2-(3-(4-fluorophenyl)thioureido)nicotinate”, have been studied for their anti-inflammatory properties . These compounds have been screened against proinflammatory cytokines (TNF-α and IL-6) and have shown promising results .
Antimicrobial Activity
Thiourea derivatives have also been evaluated for their antimicrobial activity . Some of these compounds have shown promising activity at minimum inhibitory concentration against selected pathogenic bacteria and fungi .
Docking Studies
The molecular structures of these compounds and their interactions with PNP1B have been evaluated by docking studies . This helps in understanding the mechanism of action of these compounds and can guide the design of more effective drugs.
Mechanism of Action
Target of Action
Similar compounds, such as urea and thiourea derivatives, have been known to target protein tyrosine phosphatase 1b (ptp1b), which is an attractive target for anticancer studies .
Mode of Action
It is known that similar compounds, such as methyl nicotinate, act as peripheral vasodilators to enhance local blood flow at the site of application .
Biochemical Pathways
Similar compounds have been known to affect various biological activities, including anti-inflammatory, anti-hiv, and anti-cancer activities .
Result of Action
Similar compounds have demonstrated inhibitory activity against various cancer cell lines .
properties
IUPAC Name |
methyl 2-[(4-fluorophenyl)carbamothioylamino]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3O2S/c1-20-13(19)11-3-2-8-16-12(11)18-14(21)17-10-6-4-9(15)5-7-10/h2-8H,1H3,(H2,16,17,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFHMGEVTYIBGPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)NC(=S)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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